NeuCode Mass-Defect Multiplexing: D8-Lysine (+8.0512 Da) Enables 36 mDa Resolution from ¹³C₆¹⁵N₂-Lysine (+8.0142 Da) for Four-Plex Quantitative Proteomics
In the MdFDIA strategy, D8-lysine and ¹³C₆¹⁵N₂-lysine—both bearing an +8 Da nominal mass tag—are metabolically incorporated into separate proteome samples. Their exact masses differ by 36 mDa (D8-lysine: +8.0512 Da; ¹³C₆¹⁵N₂-lysine: +8.0142 Da). This subtle mass defect is resolved on an Orbitrap Fusion Lumos instrument at resolving power ≥100,000, enabling four-plex quantification within a single DIA experiment without increasing MS2 spectral complexity [1]. In contrast, L-Lysine-D4 (4,4,5,5-D4, +4 Da) cannot support this mass-defect multiplexing because it lacks the requisite +8 Da nominal mass and the specific neutron-binding energy signature [2].
| Evidence Dimension | Monoisotopic mass and mass-defect spacing for NeuCode multiplexing |
|---|---|
| Target Compound Data | D8-Lysine: monoisotopic mass shift +8.0512 Da |
| Comparator Or Baseline | ¹³C₆¹⁵N₂-Lysine: +8.0142 Da; D4-Lysine: +4 Da (incapable of +8 Da NeuCode pairing) |
| Quantified Difference | 36 mDa mass defect between D8 and ¹³C₆¹⁵N₂ isotopologues; D4 cannot participate in this multiplexing scheme |
| Conditions | Orbitrap Fusion Lumos, resolving power ~100,000 at m/z 400; SILAC metabolic labeling in cell culture; Lys-C digestion followed by dimethyl labeling (MdFDIA workflow) |
Why This Matters
Procurement of the D8-labeled form is mandatory for laboratories implementing NeuCode or MdFDIA multiplexed quantitative proteomics—¹³C₆¹⁵N₂-lysine alone cannot achieve four-plex DIA quantification without the D8 partner, and D4-lysine is structurally excluded from this application.
- [1] Di Y, Zhang Y, Zhang L, Tao T, Lu H. MdFDIA: A Mass Defect Based Four-Plex Data-Independent Acquisition Strategy for Proteome Quantification. Anal Chem. 2017;89(19):10248-10255. DOI: 10.1021/acs.analchem.7b01635. View Source
- [2] Hebert AS, Merrill AE, Bailey DJ, Still AJ, Westphall MS, Strieter ER, Pagliarini DJ, Coon JJ. Neutron-encoded mass signatures for multiplexed proteome quantification. Nat Methods. 2013;10(4):332-334. DOI: 10.1038/nmeth.2378. View Source
